Bu3Sn-Epidepride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

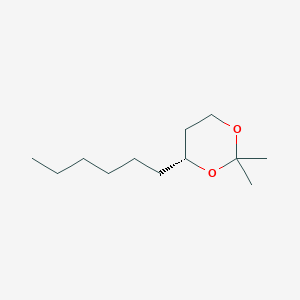

Bu3Sn-Epidepride is a compound used primarily in the field of neuroimaging. It is a derivative of epidepride, a high-affinity ligand for dopamine D2 receptors. This compound is utilized as a precursor in the synthesis of radiolabeled epidepride, which is employed in single-photon emission computed tomography (SPECT) imaging to study dopamine receptors in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bu3Sn-Epidepride involves multiple steps. Initially, unlabeled epidepride is synthesized from o-vanillin and S-(-)-N-ethyl-2-amino-methyl-pyrrolidine. This process involves six steps, including the formation of the pyrrolidine derivative . The final step involves the transformation of epidepride into this compound by reacting it with tributyltin chloride (Bu3SnCl) and palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) in dry toluene .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of this compound is typically achieved through normal phase (silica) preparative high-performance liquid chromatography (HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC .

Analyse Des Réactions Chimiques

Types of Reactions

Bu3Sn-Epidepride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding iodinated epidepride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

Major Products Formed

The major product formed from the iododestannylation of this compound is iodinated epidepride, which is used as a radioligand in SPECT imaging .

Applications De Recherche Scientifique

Bu3Sn-Epidepride is primarily used in the synthesis of radiolabeled epidepride, which has several scientific research applications:

Neuroimaging: Radiolabeled epidepride is used in SPECT imaging to study dopamine D2 receptors in the brain.

Pharmacological Studies: The compound is used to investigate the binding affinity and kinetics of dopamine receptor ligands.

Drug Development: This compound and its derivatives are used in the development of new drugs targeting dopamine receptors.

Mécanisme D'action

Bu3Sn-Epidepride itself does not have a direct mechanism of action as it is a precursor compound. the radiolabeled epidepride synthesized from this compound binds with high affinity to dopamine D2 receptors in the brain. This binding allows for the visualization and quantification of dopamine receptor distribution and density using SPECT imaging . The high affinity and selectivity of epidepride for dopamine D2 receptors make it a valuable tool in neuroimaging studies .

Comparaison Avec Des Composés Similaires

Bu3Sn-Epidepride is unique due to its role as a precursor in the synthesis of radiolabeled epidepride. Similar compounds include:

Epidepride: The parent compound used in neuroimaging studies.

Fallypride: Another high-affinity ligand for dopamine D2 receptors used in positron emission tomography (PET) imaging.

Isoremoxipride: A compound similar to epidepride, used in imaging studies of dopamine receptors.

This compound stands out due to its specific use in the synthesis of radiolabeled epidepride, which has a high target-to-background ratio and is capable of imaging extrastriatal dopamine receptors .

Propriétés

Numéro CAS |

135382-47-7 |

|---|---|

Formule moléculaire |

C28H50N2O3Sn |

Poids moléculaire |

581.42 |

Pureté |

>98% |

Synonymes |

(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.